molecular formula C13H16FNO B2434181 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-99-4

5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

Cat. No.: B2434181
CAS No.: 1439902-99-4
M. Wt: 221.275
InChI Key: OVOBKUGOBJDCNU-UHFFFAOYSA-N
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Description

5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is a synthetic organic compound characterized by a spirocyclic structure, which includes a quinoline moiety fused with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Spirocyclization: The spirocyclic structure is formed by reacting the quinoline derivative with an appropriate oxane precursor under acidic or basic conditions to induce cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 5-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The fluorine atom enhances the metabolic stability and bioavailability of these derivatives.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its rigid spirocyclic structure.

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity towards these targets. The spirocyclic structure provides rigidity, which can improve the compound’s ability to fit into the active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinoline: Similar in having a fluorine atom and a quinoline core but lacks the spirocyclic structure.

    Spiro[oxane-4,3’-quinoline]: Similar spirocyclic structure but without the fluorine atom.

Uniqueness

5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is unique due to the combination of a fluorine atom and a spirocyclic structure. This combination enhances its chemical stability, biological activity, and potential for diverse applications compared to its analogs.

This detailed overview provides a comprehensive understanding of 5’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline], covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

5-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-11-2-1-3-12-10(11)8-13(9-15-12)4-6-16-7-5-13/h1-3,15H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOBKUGOBJDCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=C(C=CC=C3F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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